3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole is a useful research compound. Its molecular formula is C16H13F2N3S and its molecular weight is 317.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant and Potential Antispastic Agent
Compounds from the 1,2,4-triazole series, including isomeric compounds related to 3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole, have shown promise as selective antagonists of strychnine-induced convulsions. Notably, 5-(2-fluorophenyl)-4-methyl-3-(methylthio)-4H-1,2,4-triazole (a compound with structural similarity) was identified as a potent antagonist. These compounds potentially function like glycine receptor agonists and might have applications in treating spasticity. One particular compound, 5-phenyl-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole, reduced the occurrence of hyperreflexia in rats with spinal transections, indicating potential therapeutic benefits in spasticity management, though it didn't interact with certain expected receptors in vitro (Kane et al., 1994).
Analgesic Potential
The triazole family, which includes compounds structurally similar to this compound, has been recognized for its broad biological significance. A series of (benzylideneamino)triazole–thione derivatives of flurbiprofen exhibited significant in vivo analgesic effects. The synthesis of these compounds involved microwave-assisted methods and their structures were established using various spectral methods. Notably, certain compounds demonstrated potent analgesic effects in various assays (Zaheer et al., 2021).
Inhibition of Tyrosinase
Newly designed triazole-based derivatives have shown inhibitory activity against mushroom tyrosinase. One specific compound, N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide, exhibited prominent activity and could serve as a novel scaffold for drugs targeting melanogenesis. The interaction profiles of these derivatives with tyrosinase were explored through molecular docking studies (Hassan et al., 2022).
Antimicrobial Activity
Various compounds within the 1,2,4-triazole family have been explored for antimicrobial properties. 2,4-Dichloro-5-fluorophenyl bearing Mannich base derivatives, obtained from triazole Schiff bases, were screened for antimicrobial activity and showed promising results against both bacteria and fungi (Karthikeyan et al., 2006). Additionally, derivatives of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole demonstrated potential for enzyme inhibition, relevant for diseases like Alzheimer's and diabetes, and the study provided insights into the drug binding mechanism and its mode of action (Saleem et al., 2018).
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3S/c1-21-15(13-4-2-3-5-14(13)18)19-20-16(21)22-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEGDBRJAYGLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.